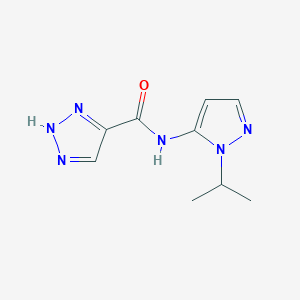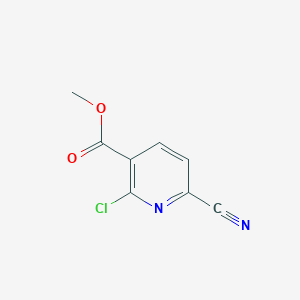![molecular formula C19H20F3N3O B6642661 Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone is a chemical compound that has been widely used in scientific research. It is a member of the pyridinyl anilino family of compounds, which have been shown to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone is not well understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in disease pathways.
Biochemical and Physiological Effects:
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of disease. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has several advantages for lab experiments. It is a potent inhibitor of specific enzymes and proteins, making it a useful tool for studying their role in disease pathways. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, its mechanism of action is not well understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone. One direction is to further investigate its mechanism of action and identify its specific targets in disease pathways. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, it could be used as a tool for studying the role of specific biological pathways in disease. Finally, further research could be done to optimize its potency and selectivity as an inhibitor of specific enzymes and proteins.
Métodos De Síntesis
The synthesis of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone involves the reaction of 3-(trifluoromethyl)aniline with 2-bromopyridine followed by the reaction of the resulting compound with azepan-1-ol. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. It has also been used as a tool for studying the role of various biological pathways in disease.
Propiedades
IUPAC Name |
azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-7-5-8-15(13-14)24-17-16(9-6-10-23-17)18(26)25-11-3-1-2-4-12-25/h5-10,13H,1-4,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFOHJHJDTSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)

![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)

![N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B6642669.png)
![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642697.png)